![molecular formula C19H16N4O2S2 B2988557 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-69-5](/img/structure/B2988557.png)
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as cancer research, drug development, and neuroscience.
Scientific Research Applications
Antibacterial, Antifungal, and Anti-tubercular Applications
- A study by Akhaja and Raval (2012) involved the synthesis of derivatives similar to N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, which were screened for antibacterial, antifungal, and anti-tubercular activities (Akhaja & Raval, 2012).
Anticancer Properties
- Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, showing significant anticancer activity against multiple human cancer cell lines (Tiwari et al., 2017).
- Nikalje et al. (2015) reported on derivatives with anticonvulsant activities, hinting at potential applications in cancer treatment (Nikalje et al., 2015).
- Alafeefy et al. (2015) developed novel derivatives showing remarkable antitumor activity against several cancer cell lines (Alafeefy et al., 2015).
- Kumar et al. (2011) synthesized 3,5-bis(indolyl)-1,2,4-thiadiazoles with potent cytotoxicity against human cancer cell lines (Kumar et al., 2011).
Antimicrobial Properties
- Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole compounds, which exhibited DNA protective ability and antimicrobial activities (Gür et al., 2020).
- Borad et al. (2015) synthesized N-(benzo[d]thiazol-2-yl) derivatives with significant antibacterial activity (Borad et al., 2015).
Antioxidant and Radical-Scavenging Activity
- Abo‐Salem et al. (2013) synthesized derivatives with notable antioxidant activity, demonstrating their potential as radical scavengers (Abo‐Salem et al., 2013).
Corrosion Inhibition
- Hu et al. (2016) studied benzothiazole derivatives, closely related to the compound , as corrosion inhibitors for carbon steel (Hu et al., 2016).
Mechanism of Action
Target of Action
It is known that indoline derivatives have been studied for their neuroprotective effects, particularly in the context of ischemic stroke . They have shown significant protective effects against H2O2-induced death of RAW 264.7 cells .
Mode of Action
For instance, some compounds have shown to elevate the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .
Biochemical Pathways
It is known that indoline derivatives can interact with n-methyl-d-aspartic acid receptors 2b (nmda-glun2b), which play a crucial role in neuronal communication .
Result of Action
It is known that indoline derivatives can exert neuroprotective effects and have shown significant protective effects against h2o2-induced death of raw 2647 cells .
properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-16(23-11-10-13-6-4-5-9-15(13)23)12-26-19-22-21-18(27-19)20-17(25)14-7-2-1-3-8-14/h1-9H,10-12H2,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTJBHLBRHVWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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